Cedrelopsin

antiproliferative cancer cell lines structure-activity relationship

Procure Cedrelopsin (CAS 19397-28-5) for lung cancer research. Its 8-prenyl, 7-hydroxy, 6-methoxy pattern yields selective A549 cytotoxicity (IC50 3.6-5.9 µg/mL) vs. breast/colon lines. Serves as baseline for SAR of O-methylcedrelopsin (10-fold potency gain). Simple domino Wittig synthesis; avoid 3,3-sigmatropic rearrangements. ≥98% purity; inquire for batch-specific analytical data.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B026933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrelopsin
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C
InChIInChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3
InChIKeyIIEIJMSDKBAFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cedrelopsin for Research Procurement: A Prenylated Coumarin with Defined Cytotoxic Selectivity and Synthetic Accessibility


Cedrelopsin (CAS 19397-28-5, C₁₅H₁₆O₄, MW 260.29) is a natural prenylated coumarin isolated from Cedrelopsis grevei [1]. Unlike many coumarin analogs, it possesses a single 8-prenyl group (3-methyl-2-butenyl) attached to the benzopyranone core, with 7-hydroxy and 6-methoxy substituents [2]. This specific substitution pattern differentiates it from diprenylated coumarins (e.g., balsamiferone) and other in-class compounds, impacting both its biological profile and synthetic tractability.

Why Generic Coumarin Substitution Fails: Cedrelopsin's Structure-Activity Divergence


Generic substitution among prenylated coumarins is not scientifically justified due to divergent structure-activity relationships. Cedrelopsin's 8-prenyl, 7-hydroxy, 6-methoxy substitution pattern yields distinct pharmacological properties relative to closely related analogs. For instance, O-methylcedrelopsin differs only by methylation at the 7-hydroxy position, yet this single modification increases antiproliferative potency approximately 10-fold against cancer cell lines . Similarly, balsamiferone, a diprenylated coumarin, requires a different synthetic pathway using 3,3-sigmatropic rearrangements, whereas cedrelopsin's synthesis proceeds via prenylation and deprenylation [1]. These structural nuances drive meaningful differences in both biological activity and procurement considerations—researchers requiring specific potency profiles or synthetic intermediates cannot interchange these compounds without compromising experimental outcomes.

Cedrelopsin Quantitative Differentiation Evidence: Comparator-Based Activity and Property Data


Cedrelopsin vs. O-Methylcedrelopsin: 10-Fold Lower Antiproliferative Potency Defines Utility as a Low-Potency Control or Scaffold

Cedrelopsin exhibits approximately 10-fold lower antiproliferative potency compared to its methylated analog O-methylcedrelopsin. In a head-to-head comparison within the same study, O-methylcedrelopsin demonstrated IC₅₀ values of 7.8 µM (HeLa) and 27.8 µM (PC-3), while cedrelopsin and 7-O-prenylscopoletin were noted to have 10-fold lower potency . This quantitative difference positions cedrelopsin as a useful low-potency comparator or scaffold for methylation-based SAR studies.

antiproliferative cancer cell lines structure-activity relationship

Cedrelopsin Cytotoxic Selectivity Profile: A549 Activity with Minimal Effect on MDA-MB-231 and HT-29

Cedrelopsin demonstrates selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 3.6–5.9 µg/mL, equivalent to 13.8–22.7 µM) while exhibiting minimal activity against MDA-MB-231 breast adenocarcinoma and HT-29 colon cancer cell lines (IC₅₀ > 100 µM) [1]. In the same study, compounds 4, 11, and 12 showed broader activity against multiple cell lines, whereas cedrelopsin's selectivity profile distinguishes it from these more promiscuous cytotoxic agents.

cytotoxicity cancer cell lines selectivity profiling

Cedrelopsin Synthetic Accessibility: Distinct Domino Reaction Pathway Versus Diprenylated Analogs

Cedrelopsin is synthesized via a regioselective domino Wittig reaction followed by prenylation and deprenylation, a pathway distinct from that required for diprenylated coumarins such as balsamiferone, which requires additional 3,3-sigmatropic rearrangements (Claisen/Cope) [1]. This mechanistic difference translates to a one-step synthetic protocol for cedrelopsin, avoiding the more complex rearrangement steps necessary for balsamiferone and other diprenylated analogs [1].

organic synthesis domino reaction prenylated coumarins

Cedrelopsin Physicochemical Differentiation: Calculated Solubility and Lipophilicity for Formulation Planning

Cedrelopsin exhibits calculated aqueous solubility of 0.34 g/L at 25°C and a calculated LogP of 3.38–3.50 [1]. While direct comparative data against analogs in identical experimental conditions are not available, these parameters establish a baseline for solubility-limited formulation considerations—an important factor for researchers evaluating procurement of cedrelopsin versus more hydrophobic diprenylated coumarins expected to have even lower aqueous solubility due to additional prenyl substituents.

physicochemical properties solubility lipophilicity formulation

Cedrelopsin Vasorelaxant Activity Contribution: Fractionation Evidence in Rat Aorta Model

In activity-guided fractionation of Cedrelopsis grevei hydroalcoholic extract using rat aorta preparations, five coumarins—norbraylin, methyl-O-cedrelopsin, cedrecoumarin A, scoparone, and braylin—were isolated as the constituents responsible for the observed vasorelaxant activity [1]. Cedrelopsin was co-isolated with these active coumarins from the same plant source, but its specific vasorelaxant contribution was not quantified independently in this study. This co-occurrence establishes cedrelopsin as part of the bioactive coumarin fraction, but direct comparative vasorelaxant potency data against the other isolated coumarins are not available.

vasorelaxant cardiovascular natural product fractionation

Cedrelopsin Procurement-Driven Application Scenarios Based on Verified Evidence


Lung Cancer Cytotoxicity Screening with Minimal Off-Target Activity in Breast/Colon Models

Cedrelopsin's selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 3.6–5.9 µg/mL) coupled with minimal activity against MDA-MB-231 and HT-29 cells (IC₅₀ > 100 µM) makes it suitable for lung cancer-focused screening programs requiring compounds with a defined selectivity window [1]. Researchers can use cedrelopsin as a reference standard for A549-selective activity while minimizing confounding effects in breast and colon cancer counter-screens.

Structure-Activity Relationship Studies of Coumarin Methylation Effects

The 10-fold potency differential between cedrelopsin and O-methylcedrelopsin provides a defined SAR system for investigating methylation-dependent enhancement of antiproliferative activity in prenylated coumarins . Cedrelopsin serves as the demethylated baseline scaffold; researchers can systematically evaluate the functional consequences of 7-O-methylation on cellular potency and mechanism.

Synthetic Methodology Development Using Monprenylated Coumarin Scaffolds

Cedrelopsin's one-step domino Wittig-prenylation-deprenylation synthesis, which avoids the 3,3-sigmatropic rearrangements required for diprenylated coumarins like balsamiferone, makes it a tractable substrate for synthetic methodology development [2]. Researchers investigating domino reaction optimization, regioselective prenylation strategies, or novel coumarin derivatization can use cedrelopsin as a less synthetically demanding monprenylated model compound.

Cardiovascular Pharmacology Research Involving Prenylated Coumarin Fractions

Cedrelopsin is co-isolated with vasorelaxant coumarins (norbraylin, methyl-O-cedrelopsin, cedrecoumarin A, scoparone, braylin) from Cedrelopsis grevei [3]. While cedrelopsin's specific vasorelaxant potency is not individually quantified, its presence in the bioactive fraction supports its inclusion in studies examining the pharmacological contributions of prenylated coumarins to vascular smooth muscle relaxation. Researchers should note that comparative potency data against the co-isolated coumarins are not available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cedrelopsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.